molecular formula C14H9ClFNO4 B3504776 2-fluorobenzyl 2-chloro-4-nitrobenzoate

2-fluorobenzyl 2-chloro-4-nitrobenzoate

Cat. No.: B3504776
M. Wt: 309.67 g/mol
InChI Key: QYPFVINFUWPPFP-UHFFFAOYSA-N
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Description

2-Fluorobenzyl 2-chloro-4-nitrobenzoate is an aromatic ester derivative characterized by a 2-chloro-4-nitrobenzoate core esterified with a 2-fluorobenzyl group. Its molecular formula is C₁₄H₉ClFNO₄, with a calculated molecular weight of 309.68 g/mol. The compound features two key substituents:

  • 2-Chloro-4-nitrobenzoate moiety: The chlorine at position 2 and nitro group at position 4 on the benzoate ring impart electron-withdrawing effects, influencing reactivity and intermolecular interactions.

This compound is of interest in pharmaceutical and materials science due to the synergistic effects of its substituents. Below, we systematically compare it with structurally analogous compounds.

Properties

IUPAC Name

(2-fluorophenyl)methyl 2-chloro-4-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClFNO4/c15-12-7-10(17(19)20)5-6-11(12)14(18)21-8-9-3-1-2-4-13(9)16/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYPFVINFUWPPFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluorobenzyl 2-chloro-4-nitrobenzoate typically involves the esterification of 2-chloro-4-nitrobenzoic acid with 2-fluorobenzyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluorobenzyl 2-chloro-4-nitrobenzoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products Formed

    Nucleophilic substitution: Formation of substituted benzyl derivatives.

    Reduction: Formation of 2-fluorobenzyl 2-chloro-4-aminobenzoate.

    Oxidation: Formation of 2-fluorobenzoic acid derivatives.

Scientific Research Applications

2-Fluorobenzyl 2-chloro-4-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-fluorobenzyl 2-chloro-4-nitrobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine and chlorine atoms can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Molecular Properties of Selected Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Benzoate Core) Ester Group
2-Fluorobenzyl 2-chloro-4-nitrobenzoate C₁₄H₉ClFNO₄ 309.68 2-Cl, 4-NO₂ 2-Fluorobenzyl
Ethyl 2-chloro-4-nitrobenzoate C₉H₈ClNO₄ 229.45 2-Cl, 4-NO₂ Ethyl
2-(Diethylamino)ethyl 2-chloro-4-nitrobenzoate C₁₃H₁₇ClN₂O₄ 300.74 2-Cl, 4-NO₂ 2-(Diethylamino)ethyl
2-Chloro-4-nitrobenzyl 2-(2-furoylamino)benzoate C₁₉H₁₃ClN₂O₆ 400.77 2-Cl, 4-NO₂ (on benzyl) 2-(2-Furoylamino)benzoate

Key Observations :

  • The 2-fluorobenzyl ester has a higher molecular weight than ethyl derivatives due to the aromatic benzyl group and fluorine substitution.
  • The furoylamino-substituted compound introduces a heterocyclic group, enhancing hydrogen-bonding capacity but reducing lipophilicity .

Substituent Effects on Physicochemical Properties

Electronic Effects :
  • Nitro and Chlorine Groups : The 2-chloro-4-nitro substitution on the benzoate ring creates a strong electron-deficient aromatic system, enhancing electrophilic reactivity. This is consistent across all analogs .
  • Fluorine vs. Ethyl Groups : The 2-fluorobenzyl group’s electron-withdrawing nature increases the ester’s resistance to hydrolysis compared to ethyl esters, which are more prone to nucleophilic attack .
Lipophilicity and Solubility :
  • Fluorine’s high electronegativity and small atomic radius improve lipid solubility, making the 2-fluorobenzyl derivative more membrane-permeable than polar analogs like the diethylaminoethyl ester .
  • Ethyl esters, with shorter alkyl chains, exhibit higher aqueous solubility but lower bioavailability in hydrophobic environments .
Analytical Fragmentation :
  • Mass spectrometry of fluorobenzyl derivatives (e.g., m/z = 109.0448 for C₇H₆F⁺ fragments) distinguishes them from non-fluorinated analogs, which lack fluorine-specific cleavage patterns .

Crystallographic and Intermolecular Interactions

  • Hydrogen Bonding: Fluorine’s weak hydrogen-bond acceptor capacity may lead to distinct crystal packing compared to hydroxyl or amino-containing esters. For example, the diethylaminoethyl ester can form stronger hydrogen bonds via its amino group .
  • Software Applications : Tools like SHELXL and WinGX () are critical for resolving structural differences in nitro- and halogen-substituted aromatic esters.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-fluorobenzyl 2-chloro-4-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
2-fluorobenzyl 2-chloro-4-nitrobenzoate

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